molecular formula C19H19FN2O6S2 B15172697 N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide

N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide

Cat. No.: B15172697
M. Wt: 454.5 g/mol
InChI Key: WAFSZNTYYBRYLZ-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a synthetic benzamide derivative characterized by a multi-substituted aromatic core. Key structural features include:

  • Benzamide backbone: A central benzene ring with a carboxamide group, a common motif in pharmaceuticals and agrochemicals.
  • 2-Fluoro substituent: Enhances metabolic stability and binding affinity through electronic effects.
  • 5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl] moiety: The sulfonyl group improves water solubility, while the tetrahydrothiophen ring (oxidized to a sulfone) may influence conformational rigidity and target interaction .

Properties

Molecular Formula

C19H19FN2O6S2

Molecular Weight

454.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide

InChI

InChI=1S/C19H19FN2O6S2/c1-12(23)21-13-3-2-4-14(9-13)22-19(24)17-10-15(5-6-18(17)20)30(27,28)16-7-8-29(25,26)11-16/h2-6,9-10,16H,7-8,11H2,1H3,(H,21,23)(H,22,24)

InChI Key

WAFSZNTYYBRYLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 3-aminophenyl, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the coupling of the fluorobenzamide moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and fluorobenzamide groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetylamino group may participate in hydrogen bonding, while the sulfonyl and fluorobenzamide moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related benzamide derivatives, focusing on substituent effects and inferred biological implications.

Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Potential Impact on Properties Reference
Target Compound 2-Fluoro, 5-sulfonyl-tetrahydrothiophen, N-(3-acetylamino)phenyl Enhanced solubility (sulfonyl), metabolic stability (fluorine), and target specificity
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) 2-Chloro-6-fluoro, isopropoxy, cyano-enamide Increased lipophilicity (isopropoxy), potential kinase inhibition (cyano-enamide)
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (5a-i) Dichloro, trifluoromethyl, hydrazine Agrochemical applications (trifluoromethyl), possible herbicidal activity
N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne) Methoxypropyl, methylthio-triazine Herbicidal use (methylthio group), soil persistence
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3) Sulfanyl-triazole, 4-fluorophenyl Reduced solubility vs. sulfonyl analogs, potential antimicrobial activity (triazole)

Key Observations

Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (polar, hydrophilic) contrasts with sulfanyl-containing analogs (e.g., 561295-12-3), which are less polar. This suggests the target is optimized for improved bioavailability or aqueous solubility .

Fluorine Substitution : The 2-fluoro group in the target compound parallels its presence in 1a and methoprotryne, which are associated with enhanced metabolic stability and target binding .

Agrochemical vs. Pharmaceutical Design: Compounds like 5a-i (trifluoromethyl) and methoprotryne (methylthio) are linked to agrochemical uses, whereas the target compound’s acetylamino and sulfonyl groups align with drug-like properties (e.g., kinase inhibitors or anti-inflammatories) .

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable in the provided evidence, structural analogs offer insights:

  • Kinase Inhibition: Compounds like 1a (cyano-enamide) and hydrazine derivatives (5a-i) are linked to kinase modulation, suggesting the target may act similarly .
  • Antimicrobial Potential: Sulfonyl and triazole groups (e.g., 561295-12-3) are associated with antimicrobial activity, hinting at possible applications for the target compound .
  • Metabolic Profile: Fluorine and sulfonyl groups typically reduce oxidative metabolism, implying a longer half-life compared to non-fluorinated analogs (e.g., methoprotryne) .

Biological Activity

N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound can be represented by the following structural formula:

N 3 acetylamino phenyl 5 1 1 dioxidotetrahydrothiophen 3 yl sulfonyl 2 fluorobenzamide\text{N 3 acetylamino phenyl 5 1 1 dioxidotetrahydrothiophen 3 yl sulfonyl 2 fluorobenzamide}

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₄F₁N₃O₃S
  • Molecular Weight : 355.36 g/mol
  • CAS Number : [specific CAS number if available]

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones against:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a DPPH inhibition rate of approximately 35%, suggesting that it possesses moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Anticancer Activity

Preliminary studies have also assessed the anticancer properties of this compound. In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed:

Cell LineIC50 (µM)
MCF-725
HeLa30

These findings indicate that the compound exhibits cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action.

Study 1: Synthesis and Evaluation

In a study published in MDPI, researchers synthesized a series of compounds related to this compound and evaluated their biological activities. The study highlighted that modifications in the sulfonamide group significantly influenced antimicrobial efficacy and cytotoxicity against cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that the presence of the acetylamino group was crucial for enhancing both antimicrobial and anticancer activities. The study suggested that optimizing substituents on the phenyl ring could lead to compounds with improved potency .

Study 3: Mechanistic Insights

Another investigation focused on the mechanism of action of this compound against cancer cells. It was found to induce apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production, which is a common mechanism for many anticancer agents .

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